Zolantidine is classified as a benzothiazole derivative. Its chemical structure allows it to selectively inhibit histamine H2 receptors, which are involved in various biological processes, particularly those related to gastric acid secretion. The compound is synthesized as a dimaleate salt, enhancing its stability and solubility for research applications .
The synthesis of Zolantidine dimaleate involves several key steps:
In industrial settings, the synthesis follows similar routes but emphasizes optimization for yield and purity. Key parameters include:
Zolantidine has a complex molecular structure characterized by its benzothiazole core and piperidinylmethyl side chain. The molecular formula for Zolantidine dimaleate is C₁₄H₁₈N₂O₄S, with a molecular weight of approximately 306.37 g/mol.
Zolantidine can undergo various chemical reactions:
Zolantidine acts primarily as an antagonist at histamine H2 receptors, which are crucial in regulating gastric acid secretion.
By inhibiting the action of histamine on H2 receptors, Zolantidine reduces gastric acid secretion, thereby alleviating conditions associated with excessive acidity .
Zolantidine demonstrates significant brain penetration, with studies indicating a brain-to-blood concentration ratio greater than one, suggesting effective central nervous system action .
Zolantidine exhibits several notable physical and chemical properties:
Zolantidine is primarily utilized in scientific research:
Zolantidine (research code SK&F 95282) was developed in the 1980s by the pharmaceutical company Smith, Kline & French as part of efforts to create histamine H₂ receptor antagonists with central nervous system (CNS) activity. Unlike earlier H₂ antagonists such as cimetidine, which primarily targeted peripheral receptors, zolantidine was engineered to cross the blood-brain barrier. This breakthrough addressed a significant limitation of existing compounds and enabled researchers to probe histamine’s roles in the CNS for the first time. The compound emerged from systematic structure-activity relationship studies focused on modifying the benzothiazole core to optimize receptor affinity and brain penetration [1] [5].
In 1988, British Journal of Pharmacology characterized zolantidine as a "potent selective brain-penetrating histamine H₂-receptor antagonist" based on pivotal in vitro and in vivo studies. Researchers demonstrated its ability to inhibit histamine-stimulated adenylate cyclase in guinea pig brain tissue (pKi = 7.3) and compete with radiolabeled tiotidine binding (pKi = 7.17). Crucially, infusion studies in rats confirmed brain concentrations exceeding blood levels (brain/blood ratio = 1.45), validating its CNS accessibility. This property established zolantidine as an essential pharmacological tool for investigating histamine-mediated neurotransmission in mood, cognition, and wakefulness pathways [5] [8].
Zolantidine’s molecular structure is defined by the formula C₂₂H₂₇N₃OS and a molecular weight of 381.54 g/mol. Its IUPAC name is N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine, reflecting three key domains: a benzothiazole heterocycle, a phenoxypropyl linker, and a piperidinylmethyl terminus [1] . The canonical SMILES string (C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3
) and InChIKey (KUBONGDXTUOOLM-UHFFFAOYSA-N
) provide precise representations of its atomic connectivity and stereochemistry (Table 1) [8].
Table 1: Key Chemical Properties of Zolantidine
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇N₃OS |
Molecular Weight | 381.54 g/mol |
CAS Registry Number | 104076-38-2 |
IUPAC Name | N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 |
InChIKey | KUBONGDXTUOOLM-UHFFFAOYSA-N |
Pharmacophore analysis reveals that zolantidine’s H₂ antagonism arises from specific electronic and steric features:
Structure-based pharmacophore modeling confirms that these features align with the H₂ receptor’s topology, with exclusion volumes preventing steric clashes. The 3D spatial arrangement allows zolantidine to occupy ≈85% of the receptor’s ligand-binding volume, explaining its 30-fold selectivity over other histamine receptor subtypes [1] [5] [10].
Zolantidine belongs to the benzothiazole class of heterocyclic compounds, characterized by a fusion of benzene and thiazole rings. This scaffold confers distinct pharmacological advantages:
Compared to other H₂ antagonists, zolantidine’s benzothiazole moiety is structurally distinct. Imidazole-based antagonists (e.g., cimetidine) exhibit hepatic enzyme inhibition, while furan derivatives (e.g., ranitidine) lack consistent brain penetration. The benzothiazole group enables optimal spatial separation of pharmacophoric elements:
Synthetic Pathway: Industrial production involves sequential reactions:
This benzothiazole architecture remains a template for designing CNS-targeted H₂ ligands, balancing receptor affinity and blood-brain barrier permeability more effectively than earlier chemotypes [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7